4-methyl-1'-(propan-2-yl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4’-methyl-4,1’-bipiperidine is an organic compound belonging to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isopropyl group attached to one piperidine ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-isopropyl-4’-methyl-4,1’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4’-methyl-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of 1-isopropyl-4’-methyl-4,1’-bipiperidine.
Reduction: Secondary amines.
Substitution: Various substituted bipiperidines depending on the reagents used.
Scientific Research Applications
1-Isopropyl-4’-methyl-4,1’-bipiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-isopropyl-4’-methyl-4,1’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be compared with other bipiperidine derivatives, such as:
1-Methyl-4’-methyl-4,1’-bipiperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-4’-methyl-4,1’-bipiperidine: Contains an ethyl group instead of an isopropyl group.
1-Isopropyl-4’-ethyl-4,1’-bipiperidine: Has an ethyl group on the second piperidine ring instead of a methyl group.
The uniqueness of 1-isopropyl-4’-methyl-4,1’-bipiperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-methyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-10-6-14(7-11-15)16-8-4-13(3)5-9-16/h12-14H,4-11H2,1-3H3 |
InChI Key |
QPNKFBFNWAQTMO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.